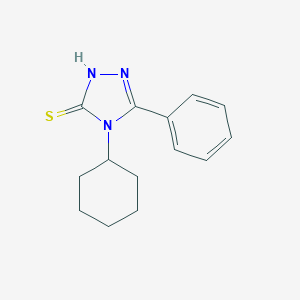

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLLUDFHDJESNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351298 | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38942-57-3 | |

| Record name | 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 305339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on the Synthesis and Characterization of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic routes for analogous 1,2,4-triazole derivatives.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2][3][4][5][6]. The presence of a thiol group at the 3-position of the triazole ring often enhances the biological activity of these molecules[3]. The title compound, this compound, incorporates both a bulky cyclohexyl group and a phenyl ring, which can influence its lipophilicity and interaction with biological targets.

Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process that typically involves two key steps: the formation of a thiosemicarbazide intermediate followed by its cyclization[1][3][6].

Step 1: Synthesis of Benzoic Acid Hydrazide

The initial step involves the synthesis of benzoic acid hydrazide from an ester of benzoic acid and hydrazine hydrate.

Step 2: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide

The benzoic acid hydrazide is then reacted with cyclohexyl isothiocyanate to yield the corresponding N,N'-disubstituted thiosemicarbazide.

Step 3: Cyclization to this compound

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to form the desired 1,2,4-triazole-3-thiol.

Below is a visual representation of the synthetic workflow.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the title compound.

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Benzoic Acid Hydrazide

A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) is refluxed in ethanol (50 mL) for 6-8 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure benzoic acid hydrazide.

Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide

To a solution of benzoic acid hydrazide (0.1 mol) in ethanol (100 mL), cyclohexyl isothiocyanate (0.1 mol) is added dropwise with constant stirring. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to give 1-benzoyl-4-cyclohexylthiosemicarbazide.

Synthesis of this compound

1-Benzoyl-4-cyclohexylthiosemicarbazide (0.1 mol) is added to an aqueous solution of sodium hydroxide (8%, 150 mL) and the mixture is refluxed for 6-8 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the final product, this compound.

Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques and elemental analysis.

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical and Spectroscopic Data

The expected data from the characterization of this compound are summarized in the tables below. The values are predicted based on data reported for structurally similar compounds[7][8][9][10].

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₉N₃S |

| Molecular Weight | 273.40 g/mol |

| Melting Point | ~180-200 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

| Yield | 70-85% |

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Signals |

| IR (KBr, cm⁻¹) | ~3100 (N-H), ~2930 (C-H aliph.), ~2550 (S-H), ~1600 (C=N) |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.5-7.8 (m, 5H, Ar-H), ~4.0-4.2 (m, 1H, N-CH), ~1.1-2.0 (m, 10H, Cyclohexyl-H) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~150 (C-N), ~128-131 (Ar-C), ~55 (N-CH), ~25-32 (Cyclohexyl-C) |

| Mass Spectrometry (m/z) | [M+H]⁺ at ~274 |

Table 3: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.90 | 65.85 - 65.95 |

| Hydrogen (H) | 7.01 | 6.95 - 7.05 |

| Nitrogen (N) | 15.37 | 15.30 - 15.45 |

| Sulfur (S) | 11.73 | 11.70 - 11.80 |

Conclusion

This guide provides a detailed framework for the . The described protocols are based on established and reliable methods for the preparation of similar 1,2,4-triazole derivatives. The comprehensive characterization data presented will aid researchers in confirming the structure and purity of the synthesized compound, facilitating its further investigation for potential therapeutic applications.

References

- 1. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Crystal Structure of a 4-Cyclohexyl-5-aryl-4H-1,2,4-triazole-3-thiol Analog

Disclaimer: As of the latest available data, a published crystal structure for 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol could not be located. This guide therefore presents a detailed analysis of a closely related analog, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , for which comprehensive crystallographic data is available.[1] The primary structural difference is the replacement of the phenyl group at the 5-position with a thiophene group. This information provides valuable insights into the expected structural characteristics of this class of compounds.

Molecular Structure and Crystallographic Data

The title compound, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with the chemical formula C₁₂H₁₅N₃S₂, crystallizes in a monoclinic system. The fundamental crystallographic parameters determined at a temperature of 160 K are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.51310(10) |

| b (Å) | 15.4525(4) |

| c (Å) | 15.9261(4) |

| β (°) | 99.844(2) |

| Volume (ų) | 1336.79(5) |

| Z | 4 |

| R_gt(F) | 0.0359 |

| wR_ref(F²) | 0.1009 |

Molecular Geometry and Conformation

The molecular structure reveals a nearly coplanar arrangement between the triazole and thiophene rings, with a dihedral angle of just 6.22(13)°.[1] In stark contrast, the cyclohexyl group is positioned nearly perpendicular to the triazole ring. This perpendicular orientation of the bulky aliphatic group relative to the planar aromatic system is a key conformational feature. The molecule exists in the thione tautomeric form, as confirmed by spectroscopic data.

Supramolecular Interactions and Crystal Packing

The crystal packing is dominated by hydrogen bonding and π–π stacking interactions. Centrosymmetrically related molecules form dimeric aggregates through eight-membered {⋯HNCS}₂ synthons.[1] These dimers are further organized into supramolecular layers parallel to the (101) plane, stabilized by π–π interactions between adjacent triazole rings and additional C—H⋯π interactions.

Caption: Logical relationship of intermolecular forces.

Experimental Protocols

Synthesis of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

The synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Caption: Workflow for the synthesis of the title compound.

Detailed Methodology:

-

A mixture of thiophene-2-carbohydrazide (0.01 mol) and cyclohexyl isothiocyanate (0.01 mol) is refluxed in 10 mL of ethanol for 30 minutes.

-

To the resulting mixture, 8 mL of a 10% aqueous sodium hydroxide solution is added.

-

The reaction mixture is then refluxed for an additional 2 hours.

-

The solution is filtered while hot and allowed to cool.

-

Acidification of the filtrate with hydrochloric acid to a pH of 1-2 precipitates the crude product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from aqueous ethanol.[1]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated solution of the purified compound.

Methodology:

-

The purified product is dissolved in a 2:1 (v/v) mixture of ethanol and chloroform.

-

The solution is left undisturbed at room temperature, allowing for slow evaporation of the solvent over a period of 2 days.

-

Colorless prismatic crystals are formed and can be collected for analysis.[1]

Spectroscopic Data

The structural assignment of the compound is further supported by nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) |

| NH (s, 1H) | 13.6 |

| Thiophene-H (d, 1H) | 7.18 |

| Thiophene-H (d, 1H) | 7.10 |

| Thiophene-H (t, 1H) | 6.98 |

| Cyclohexyl-H (m, 1H) | 2.54–2.68 |

| Cyclohexyl-H (m, 4H) | 1.50–1.72 |

| Cyclohexyl-H (m, 6H) | 1.12–1.44 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) |

| C=S | 169.26 |

| Triazole-C5 | 148.66 |

| Thiophene-C | 128.0, 127.88, 126.04, 124.62 |

| Cyclohexyl-C | 66.62, 30.88, 25.98, 24.44 |

This comprehensive analysis of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides a robust framework for understanding the structural and chemical properties of related 4-cyclohexyl-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. The detailed data on molecular geometry, supramolecular interactions, and experimental protocols are valuable for researchers engaged in the design and synthesis of novel triazole-based compounds for various applications, including drug development. The 1,2,4-triazole scaffold is a known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1]

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore capable of engaging in various biological interactions.[1] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides an in-depth overview of the principal biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and antiviral properties. This document is intended to be a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), BRAF, and tubulin.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Fused acridines with 1,2,4-triazole | Lung, Breast, Melanoma, Colon | Not specified | [2] |

| 4,5-Diphenyloxazol-1,2,4-triazole derivatives | Prostate, Lung | Not specified | [2] |

| Thiazolepyridine with 1,2,4-triazole | Prostate, Lung, Breast | Not specified | [2] |

| 1,2,4-Triazolearyl incorporated thiazolepyridine | Not specified | Not specified | [2] |

| Mannich bases with 1,2,4-triazole ring | Prostate, Liver, Breast | Not specified | [2] |

| 1,2,4-Triazole with N-phenyl acetamide moieties | Lung, Breast | Not specified | [2] |

| [1][2][4] triazolo[4,3-b][1][2][4][6] tetrazine derivative (4g) | HT-29 (Human colon carcinoma) | 12.69 ± 7.14 | [7] |

| Indolyl 1,2,4-triazole scaffolds (Vf) | MCF-7 (Breast) | 2.91 | [8] |

| Indolyl 1,2,4-triazole scaffolds (Vg) | MCF-7 (Breast) | 0.891 | [8] |

| Indolyl 1,2,4-triazole scaffolds (Vf) | MDA-MB-231 (Breast) | 1.914 | [8] |

| Indolyl 1,2,4-triazole scaffolds (Vg) | MDA-MB-231 (Breast) | 3.479 | [8] |

| 1,2,4-Triazole-pyridine hybrid (TP6) | B16F10 (Murine melanoma) | 41.12 - 61.11 (range for TP1-TP7) | [9] |

| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375 (Melanoma) | 22.41 | [10] |

| Betulin-1,2,4-triazole derivative (Bet-TZ3) | A375 (Melanoma) | 34.34 | [10] |

| 1,2,4-Triazole derivative (8c) | Not specified | EGFR Inhibition: 3.6 | [5] |

| 1,2,4-Triazolo[1,5-a][2][6][11]triazine derivative (72) | Thymidine Phosphorylase Inhibition | 2.95 | [12] |

| Diaryl-1,2,4-triazole-caffeic acid hybrid (78j) | A549, Caco-2, PC-3, B16-F10 | 6.78 - 9.05 | [12] |

| Non-carboxylic naproxen analogue (81c) | COX-2 Inhibition | 0.40 | [12] |

| 1,5-Diaryl-1,2,4-triazole derivative (103h) | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 0.003 - 0.02 | [12] |

| 1,2,4-Triazole-3-thione derivative (47f) | HCT-116 (Colon carcinoma) | 6.2 | [13] |

| 1,2,4-Triazole-3-thione derivative (112c) | HCT-116 (Colon carcinoma) | 4.363 | [13] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14][15]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a further 48-72 hours.[14]

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours.[10]

-

Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[14] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

This protocol is used to determine the effect of 1,2,4-triazole derivatives on the cell cycle progression of cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with the desired concentration of the 1,2,4-triazole derivative for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

This assay is used to detect and quantify apoptosis (programmed cell death) induced by 1,2,4-triazole derivatives.

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways in Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[16] Several 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these oncogenic signals.[5]

Caption: EGFR signaling pathway and its inhibition by 1,2,4-triazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.[1][17] Some 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells.[8]

Caption: Intrinsic and extrinsic apoptosis pathways induced by 1,2,4-triazole derivatives.

Antifungal Activity

1,2,4-triazole derivatives are the cornerstone of antifungal therapy, with well-known drugs such as fluconazole and itraconazole belonging to this class. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19]

Quantitative Antifungal Activity Data

The following table presents the in vitro antifungal activity of various 1,2,4-triazole derivatives against different fungal species, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative Class | Fungal Species | MIC (µg/mL) | Reference(s) |

| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [20] |

| Thiazolo[4,5-d]pyrimidine hybrids | Various fungi | 0.06 - 32 | [20] |

| 1,2,4-Triazole alcohols with N-(halobenzyl)piperazine | Candida spp. | 0.063 - 0.5 | [20] |

| 1,2,4-Triazolium derivatives | Candida albicans, Aspergillus fumigatus | 1.05 - 8.38 (µM) | [21] |

| Vinyl-1,2,4-triazole derivatives | Various fungi | 0.02 - 0.52 (mM) | [22] |

| 1,2,4-Triazole-Schiff Base derivatives | Various phytopathogenic fungi | Not specified (EC50 values reported) | [23] |

| 1,2,4-Triazole derivatives containing amino acid fragments | Physalospora piricola | 10.126 - 10.808 (EC50) | [6] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior to ketoconazole | [11] |

Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][7]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The 1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Ergosterol Biosynthesis Pathway

The primary target for antifungal triazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.[6][24]

Caption: Ergosterol biosynthesis pathway and the site of inhibition by 1,2,4-triazole derivatives.

Antimicrobial Activity

In addition to their potent antifungal properties, many 1,2,4-triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][23] Their mechanisms of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[21]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antibacterial activity of selected 1,2,4-triazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative Class | Bacterial Species | MIC (µg/mL) | Reference(s) |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior to streptomycin | [11] |

| Clinafloxacin-triazole hybrids | Staphylococcus aureus (including MRSA), E. coli, P. aeruginosa | 0.25 - 32 | [25] |

| Ofloxacin analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [25] |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | 0.12 - 64 | [25] |

| 1,2,4-Triazolium derivatives | S. aureus, E. coli, B. proteus, B. subtilis, P. aeruginosa | 1.05 - 8.38 (µM) | [21] |

| Vinyl-1,2,4-triazole derivatives | Xanthomonas campestris, Erwinia amylovora | 0.0002 - 0.0069 (mM) | [22] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis | 0.039 - 1.25 | [26] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The agar disk diffusion method is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[6]

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Paper disks impregnated with a known concentration of the 1,2,4-triazole derivative are placed on the agar surface.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of clearing around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Antiviral Activity

The 1,2,4-triazole scaffold is also present in some antiviral drugs, such as ribavirin.[13] Research continues to explore novel 1,2,4-triazole derivatives for their potential to inhibit the replication of a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[8][27]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected 1,2,4-triazole derivatives, expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference(s) |

| 1,4-Disubstituted-1,2,3-triazole derivative (1) | Chikungunya virus | BHK-21 | 19.9 | [27] |

| 1,4-Disubstituted-1,2,3-triazole derivative (2) | Chikungunya virus | BHK-21 | 19.7 | [27] |

| 1,4-Disubstituted-1,2,3-triazolethymine derivative (VIc) | HIV-1 | MT-4 | 11.42 |

General Experimental Workflow for Antiviral Screening

The following diagram outlines a general workflow for the discovery and evaluation of antiviral 1,2,4-triazole derivatives.

Caption: General workflow for the development of antiviral 1,2,4-triazole derivatives.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform for the design and development of new therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antifungal, antimicrobial, and antiviral applications, underscore the importance of this heterocyclic system in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore and exploit the full therapeutic potential of 1,2,4-triazole derivatives. Further research into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective agents for the treatment of a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. isres.org [isres.org]

- 22. researchgate.net [researchgate.net]

- 23. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The information presented is compiled from scientific literature on structurally analogous compounds and serves as a predictive resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclohexyl group at the N4 position, a phenyl group at the C5 position, and a thiol group at the C3 position. The presence of the thiol group allows for thione-thiol tautomerism, a common characteristic of this class of compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value / Information | Source Context |

| Molecular Formula | C₁₅H₁₉N₃S | Based on the chemical structure |

| Molecular Weight | 273.40 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Analogy with similar triazole-thiols[1] |

| Melting Point | Expected to be in the range of 150-250 °C | Based on melting points of similar 4,5-disubstituted-1,2,4-triazole-3-thiols[1][2] |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | Common solvents for similar compounds[3] |

Synthesis

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence commonly used for this class of compounds. The general pathway involves the formation of a thiosemicarbazide intermediate followed by cyclization.[4]

Proposed Synthesis Workflow:

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-Depth Technical Guide to the Molecular Structure of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific experimental data for this exact compound, this guide leverages data from closely related analogs to present a predictive but thorough analysis. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,2,4-triazole ring substituted at position 4 with a cyclohexyl group and at position 5 with a phenyl group. The key functional group is the thiol at position 3, which can also exist in its tautomeric thione form. This thione-thiol tautomerism is a characteristic feature of this class of compounds.

General Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₃S |

| Molecular Weight | 259.37 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

A diagram of the molecular structure is provided below.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically involves a multi-step process. A general synthetic pathway is outlined below.

General Synthetic Protocol

The synthesis generally proceeds via the following steps:

-

Formation of Acid Hydrazide: Benzoic acid is converted to its corresponding acid hydrazide.

-

Formation of Thiosemicarbazide: The acid hydrazide is reacted with cyclohexyl isothiocyanate to yield 1-benzoyl-4-cyclohexylthiosemicarbazide.

-

Cyclization: The thiosemicarbazide derivative undergoes base-catalyzed intramolecular cyclization to form the this compound.

A diagram illustrating the general experimental workflow is provided below.

Spectroscopic Data (Based on Analogs)

The structural confirmation of the synthesized compound would be achieved through various spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected:

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), 7.2-7.5 (m, 5H, Ar-H), ~4.5 (m, 1H, N-CH of cyclohexyl), 1.2-1.8 (m, 10H, cyclohexyl CH₂) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~150 (C-phenyl), 128-130 (aromatic carbons), ~55 (N-CH of cyclohexyl), 25-30 (cyclohexyl carbons) |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H str.), ~2550 (S-H str.), ~1600 (C=N str.), ~1300 (C=S str.) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 259 |

Crystallographic Data (Based on a Thiophene Analog)

While the specific crystal structure of this compound is not publicly available, the crystallographic data of a closely related analog, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , provides valuable insights into the expected solid-state conformation.

Table 2: Crystallographic Data for 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.5131(1) |

| b (Å) | 15.4525(4) |

| c (Å) | 15.9261(4) |

| β (°) | 99.844(2) |

| Volume (ų) | 1336.79(5) |

| Z | 4 |

This data suggests that the target molecule likely adopts a similar crystalline packing, with the cyclohexyl and phenyl rings oriented in a way to minimize steric hindrance.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.[1] The presence of the toxophoric N-C-S linkage is a key feature contributing to their pharmacological effects.

Known biological activities of 1,2,4-triazole-3-thiol derivatives include:

-

Antimicrobial and Antifungal Activity: Many compounds from this class have shown significant efficacy against various bacterial and fungal strains.[1]

-

Anticancer Activity: Several derivatives have been investigated for their cytotoxic effects against different cancer cell lines.

-

Anti-inflammatory Activity: Some analogs have demonstrated potent anti-inflammatory properties.

-

Anticonvulsant Activity: The 1,2,4-triazole nucleus is present in several anticonvulsant drugs.

While the specific signaling pathways affected by this compound have not been elucidated, related compounds are known to interact with various biological targets. For instance, some triazole-based antifungal agents inhibit the lanosterol 14α-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. The anticancer effects of some triazole derivatives are attributed to their ability to induce apoptosis or inhibit specific kinases involved in cell proliferation.

A logical diagram illustrating the potential drug development and investigation pathway for this compound is presented below.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this molecule is sparse, analysis of its close analogs provides a strong foundation for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate the molecular properties and pharmacological profile of this compound, which may lead to the discovery of novel drug candidates with significant therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to Computational and Docking Studies of 1,2,4-Triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the computational and docking studies that are pivotal in understanding the structure-activity relationships and mechanism of action of these versatile compounds, paving the way for rational drug design and development.

Core Concepts in Computational Analysis

Computational studies, particularly molecular docking, serve as a powerful tool to predict the binding affinity and orientation of small molecules, such as 1,2,4-triazole-3-thiol derivatives, within the active site of a biological target.[4] This in silico approach accelerates the drug discovery process by identifying promising candidates for further experimental validation. Key aspects of these studies include the preparation of both the protein target and the ligand, the definition of the binding site, and the application of a scoring function to rank the potential efficacy of the compounds.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various molecular docking studies, offering a comparative look at the binding affinities of different 1,2,4-triazole-3-thiol derivatives against a range of biological targets. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Molecular Docking Scores of 1,2,4-Triazole-3-thiol Derivatives against Antimicrobial Targets [5]

| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |

| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |

| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |

| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |

| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |

| Compound 2e | Lanosterol 14-alpha Demethylase | Candida albicans | -9.5 | Fluconazole | -8.9 |

Table 2: Binding Affinities of 1,2,4-Triazole Derivatives against Anticancer Targets [5]

| Compound | Target Protein | Target Cell Line(s) | Binding Affinity | Reference Compound |

| Derivative A | Tubulin | A549 (Lung) | -138.229 (Consensus Score) | Not specified |

| Derivative B | EGFR | HCT-116 (Colorectal), MCF-7 (Breast) | Ki = 0.174 µM | Gefitinib |

| Compound 7f | Not Specified | HepG2 (Liver) | IC50 = 16.782 µg/mL | Not Specified |

Experimental Protocols

The successful synthesis and computational evaluation of 1,2,4-triazole-3-thiol derivatives rely on well-defined experimental protocols.

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

A common synthetic route involves the cyclization of thiosemicarbazide derivatives.[1][6]

General Procedure:

-

Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate to yield the corresponding hydrazinecarbothioamide (thiosemicarbazide).[3]

-

Cyclization: The synthesized thiosemicarbazide is then cyclized in a basic medium, such as an 8% NaOH solution, to form the 4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3]

-

Purification: The resulting solid product is purified by recrystallization from a suitable solvent, such as methanol or ethanol.[7]

-

Characterization: The structure and purity of the final compounds are confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, and mass spectrometry.[8]

Molecular Docking Protocol

The following is a generalized workflow for performing molecular docking studies with 1,2,4-triazole-3-thiol derivatives.[5][9]

-

Protein Preparation:

-

The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules, ions, and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned.

-

The protein structure is energy-minimized using a force field like AMBER or CHARMM to resolve any steric clashes.[5]

-

-

Ligand Preparation:

-

The 2D structures of the 1,2,4-triazole-3-thiol derivatives are drawn using chemical drawing software.

-

These are converted to 3D structures and subsequently energy-minimized.[5]

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger Suite.[5] The docking algorithm explores various conformations of the ligand within the active site.

-

-

Analysis of Results:

-

The results are analyzed based on the docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cal-tek.eu [cal-tek.eu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. pnrjournal.com [pnrjournal.com]

- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

A Comprehensive Review on the Synthesis of 1,2,4-Triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a vital scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring often enhances these biological activities, making 1,2,4-triazole-3-thiols and their derivatives a subject of intense research in the quest for novel therapeutic agents. This technical guide provides an in-depth review of the primary synthetic routes to 1,2,4-triazole-3-thiols, complete with detailed experimental protocols, comparative data, and visual representations of the core synthetic pathways.

Core Synthetic Strategies

The synthesis of 1,2,4-triazole-3-thiols predominantly relies on the cyclization of thiosemicarbazide derivatives. Other notable methods include the use of thiocarbohydrazides. These approaches offer versatility in accessing a wide range of substituted 1,2,4-triazole-3-thiols.

From Thiosemicarbazides and Carboxylic Acids/Derivatives

This is one of the most common and versatile methods for the synthesis of 1,2,4-triazole-3-thiols. The general approach involves the acylation of a thiosemicarbazide followed by cyclodehydration of the resulting acylthiosemicarbazide intermediate.

Direct condensation of thiosemicarbazides with carboxylic acids, often facilitated by a condensing agent, provides a straightforward route to the acylthiosemicarbazide intermediate, which is then cyclized in the presence of a base.

Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol from Benzoic Acid and Thiosemicarbazide using Polyphosphate Ester (PPE)

Step 1: Acylation of Thiosemicarbazide

-

In a 10 mL vial, thoroughly mix benzoic acid (1.0 g, 8.2 mmol) and thiosemicarbazide (0.75 g, 8.2 mmol) with a spatula.[2]

-

Add chloroform (6 mL) to the mixture and stir the resulting suspension at room temperature for 5 minutes.[2]

-

Add polyphosphate ester (PPE) (1.5 g) to the reaction mixture.[2]

-

Stir the mixture at 64 °C for 3 hours.[2]

-

Cool the reaction mixture to room temperature and allow it to stand for 24 hours to facilitate precipitation.[2]

-

Filter the resulting precipitate, wash it with chloroform, followed by a mixture of water and methanol (90:10 v/v) to obtain the intermediate, 2-benzoylhydrazine-1-carbothioamide.[2]

Step 2: Cyclodehydration

-

Suspend the obtained 2-benzoylhydrazine-1-carbothioamide in a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture with stirring until a clear solution is formed.

-

Cool the solution and acidify with dilute hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualization of the Synthetic Pathway

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols from carboxylic acids.

This two-step, one-pot reaction is a widely employed method. An acid hydrazide is first reacted with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization in the presence of a base.

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Step 1: Formation of Thiosemicarbazide

-

Dissolve furan-2-carbohydrazide (1.26 g, 0.01 mol) in ethanol.

-

Add phenyl isothiocyanate (1.35 g, 0.01 mol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide by filtration.

Step 2: Cyclization

-

Suspend the obtained thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (8%, 20 mL).

-

Reflux the mixture for 4-5 hours.[3]

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the final product.[3]

Visualization of the Synthetic Pathway

Caption: General workflow for the synthesis from acid hydrazides and isothiocyanates.

From Thiocarbohydrazide and Carboxylic Acids

This method provides a direct route to 4-amino-1,2,4-triazole-3-thiols. The reaction involves the fusion of a carboxylic acid with thiocarbohydrazide at high temperatures.

Experimental Protocol: Synthesis of 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

-

Take an equimolar mixture of thiophene-2-acetic acid (0.1 mol) and thiocarbohydrazide (0.1 mol).

-

Heat the mixture in an oil bath at 160-170 °C for 2 hours.[4]

-

The fused mass obtained is then dispersed in hot water to precipitate the triazole.[4]

-

The product is collected by filtration and recrystallized from methanol.[4]

Visualization of the Synthetic Pathway

Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiols via fusion method.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazole-3-thiol derivatives based on the methods described.

Table 1: Synthesis from Thiosemicarbazides and Carboxylic Acid Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Thiosemicarbazide | PPE | Chloroform | 64 | 3 | - | [2] |

| Furan-2-carbohydrazide | Phenyl isothiocyanate | NaOH | Ethanol/Water | Reflux | 4-5 | 68 | [5] |

| Phenylacetic acid hydrazide | Phenyl isothiocyanate | NaOH | Ethanol/Water | Reflux | 4-5 | 75 | [5] |

| 2-Picolinic acid hydrazide | Allyl isothiocyanate | NaOH | Water | Reflux | 2-3 | 85 | [6] |

| 3-Picolinic acid hydrazide | Allyl isothiocyanate | NaOH | Water | Reflux | 2-3 | 89 | [6] |

| 4-Picolinic acid hydrazide | Allyl isothiocyanate | NaOH | Water | Reflux | 2-3 | 94 | [6] |

Table 2: Synthesis from Thiocarbohydrazide and Carboxylic Acids

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Thiophene-2-acetic acid | Thiocarbohydrazide | None (Fusion) | None | 160-170 | 2 | - | [4] |

| (4-methylthiophenyl) acetic acid | Thiocarbohydrazide | None (Fusion) | None | Oil bath melt | - | - | [7] |

Conclusion

The synthesis of 1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry with several reliable and high-yielding methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the triazole ring. The cyclization of thiosemicarbazide derivatives remains the most versatile and widely used approach. As the demand for novel bioactive molecules continues to grow, the development of more efficient, greener, and one-pot synthetic strategies for this important class of compounds will undoubtedly remain an active area of research. This guide provides a solid foundation for researchers to understand and apply the key synthetic transformations for obtaining 1,2,4-triazole-3-thiols for further investigation in drug discovery and development.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

The Pharmacological Landscape of 1,2,4-Triazole Scaffolds: A Technical Guide for Drug Discovery

Introduction: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the diverse pharmacological activities of 1,2,4-triazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Core Pharmacological Activities of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to the discovery of compounds with a broad spectrum of biological activities. These include, but are not limited to, anticancer, antifungal, antiviral, antibacterial, antitubercular, anticonvulsant, anti-inflammatory, analgesic, and antidepressant properties.[1][4][5]

Anticancer Activity

1,2,4-triazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of crucial enzymes and proteins involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), tubulin, and aromatase.[6][7][8]

Quantitative Anticancer Activity Data:

| Compound/Derivative Class | Cancer Cell Line | Biological Target | IC50/ED50 (µM) | Reference |

| Diarylurea derivative (62i) | HT-29 (Colon) | c-Kit, RET, FLT3 | 0.90 | [9] |

| Diarylurea derivative (62i) | H460 (Lung) | c-Kit, RET, FLT3 | 0.85 | [9] |

| Diarylurea derivative (62i) | MDA-MB-231 (Breast) | c-Kit, RET, FLT3 | 1.54 | [9] |

| Pyridine derivative (TP6) | B16F10 (Melanoma) | Not Specified | 41.12 - 61.11 (range) | [10] |

| Butane-1,4-dione derivative (10a) | MCF-7 (Breast) | Not Specified | 6.43 | [11] |

| Butane-1,4-dione derivative (10a) | Hela (Cervical) | Not Specified | 5.6 | [11] |

| Butane-1,4-dione derivative (10a) | A549 (Lung) | Not Specified | 21.1 | [11] |

| Thiazolepyridine derivative (4g) | HT-29 (Colon) | Not Specified | 12.69 | [12] |

| 1,2,4-triazole derivative (8c) | Not Specified | EGFR | 3.6 | [8] |

Signaling Pathway: EGFR Inhibition by 1,2,4-Triazole Derivatives

Caption: EGFR signaling pathway and the inhibitory action of 1,2,4-triazole compounds.

Antifungal Activity

The development of antifungal agents has been significantly impacted by 1,2,4-triazole-based drugs like fluconazole and itraconazole. These compounds primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Quantitative Antifungal Activity Data:

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazolo[4,5-d]pyrimidine hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [13] |

| Alkyne-linked derivatives | Cryptococcus species, Candida species | Good activity | [13] |

| Schiff base derivatives | Microsporum gypseum | Superior to Ketoconazole | [9] |

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

Antibacterial and Antitubercular Activities

The rise of antibiotic resistance necessitates the development of new antibacterial agents. 1,2,4-triazole derivatives have demonstrated significant activity against a range of bacteria, including drug-resistant strains.[14][15][16] Furthermore, they have shown promise as antitubercular agents, targeting various enzymes and pathways essential for the survival of Mycobacterium tuberculosis.[1][17][18][19]

Quantitative Antibacterial and Antitubercular Activity Data:

| Compound/Derivative Class | Bacterial/Mycobacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin analogues | S. aureus, E. coli | 0.25 - 1 | [15] |

| Clinafloxacin hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [15] |

| Tricyclic fluoroquinolones | MDR E. coli | 0.25 | [15] |

| Various derivatives | M. tuberculosis H37Ra | 2 - 32 | [1][17][18] |

| Compound C4 | M. tuberculosis H37Ra | 0.976 | [19] |

Antiviral Activity

Certain 1,2,4-triazole derivatives, most notably Ribavirin, are established antiviral drugs effective against a broad spectrum of RNA and DNA viruses.[20][21] Research continues to explore novel triazole compounds with activity against viruses such as HIV, influenza, and hepatitis.[22][23]

Quantitative Antiviral Activity Data:

| Compound/Derivative Class | Virus | Activity Metric | Value | Reference |

| Trifuzol & Avistim | Chicken Infectious Bronchitis Virus | Reduction in mortality | 14.3% & 28.6% | [24] |

CNS Activities: Anticonvulsant and Antidepressant

The 1,2,4-triazole scaffold is also prevalent in compounds targeting the central nervous system. Derivatives have been developed that exhibit significant anticonvulsant activity in various seizure models.[13][25][26][27][28] Additionally, some triazole-containing compounds have shown promising antidepressant effects.[25][29]

Quantitative CNS Activity Data:

| Activity | Compound/Derivative Class | Test Model | ED50 (mg/kg) / Outcome | Reference |

| Anticonvulsant | 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES test | 38.5 | [13] |

| Anticonvulsant | 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles | MES test | 5.7 | [13] |

| Anticonvulsant | 1,2,4-triazole-3-thione derivatives (TP-10, TP-315, TP-427) | 6 Hz seizure model | 40.9 - 169.7 (range) | [25] |

| Antidepressant | Quinazoline derivatives (Qazo7, Qazo9, Qazo11) | Forced Swim Test | Immobility time: ~29.5s | [29] |

Anti-inflammatory and Analgesic Activities

1,2,4-triazole derivatives have been investigated for their potential to alleviate inflammation and pain. Many compounds have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema, and analgesic properties in tests like the hot plate method.[5][16][21][30][31][32][33]

Quantitative Anti-inflammatory and Analgesic Activity Data:

| Activity | Compound/Derivative Class | Test Model | % Inhibition / Latency | Reference |

| Anti-inflammatory | Compound 42 | Carrageenan-induced paw edema | 91% | [21][31] |

| Anti-inflammatory | Compound 46 | Carrageenan-induced paw edema | Similar to indomethacin | [21] |

| Analgesic | 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Hot plate test | Increased response time | [16][30] |

| Analgesic | TPB-2 derivative | Hot plate test | MPAE: 18.54 – 35.43% | [12][32] |

Experimental Protocols

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for synthesizing a key 1,2,4-triazole intermediate.[29][34][35][36]

-

Preparation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline solution of ethanol to yield the potassium dithiocarbazinate salt.

-

Cyclization: The potassium salt is then refluxed with hydrazine hydrate. The reaction progress is monitored for the evolution of hydrogen sulfide.

-

Isolation: After cooling, the reaction mixture is diluted with cold water and acidified with HCl to precipitate the crude product.

-

Purification: The resulting white precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is purified by recrystallization from ethanol.

Workflow for Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Caption: General workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

In Vitro Antibacterial Screening: Agar Well Diffusion Method

This method is used to determine the susceptibility of bacteria to the synthesized compounds.

-

Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

-

Compound Administration: The test animals are treated with the 1,2,4-triazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral or intraperitoneal). A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, consistently yielding compounds with potent and diverse pharmacological activities. The information and protocols provided in this guide aim to facilitate the ongoing efforts in the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives as potential therapeutic agents for a wide range of diseases. The structured presentation of quantitative data and detailed methodologies serves as a valuable resource for the rational design and development of the next generation of 1,2,4-triazole-based drugs.

References

- 1. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. isres.org [isres.org]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice [jpccr.eu]

- 13. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 23. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medicine.dp.ua [medicine.dp.ua]

- 25. tandfonline.com [tandfonline.com]

- 26. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. japsonline.com [japsonline.com]

- 29. connectjournals.com [connectjournals.com]

- 30. jmpas.com [jmpas.com]

- 31. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 34. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 35. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 36. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

Initial Screening of 4-Cyclohexyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol for Antimicrobial Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-triazole nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. This technical guide focuses on the initial antimicrobial screening of a specific derivative, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While comprehensive data on this exact compound remains to be fully elucidated in publicly accessible literature, this document provides a detailed framework for its evaluation based on established methodologies for analogous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The guide outlines experimental protocols for antimicrobial susceptibility testing, presents illustrative quantitative data from closely related compounds, and visualizes the generalized workflow and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating antimicrobial screening of this and related triazole compounds.

Introduction

The 1,2,4-triazole ring is a versatile pharmacophore present in numerous clinically approved drugs. The thiol-substituted triazoles, in particular, have demonstrated a broad spectrum of antimicrobial activities. The lipophilic nature of the cyclohexyl group at the N4 position and the aromatic phenyl ring at the C5 position of the target molecule, this compound, suggests the potential for enhanced membrane permeability and interaction with microbial targets. Preliminary screening of this compound is a critical first step in assessing its potential as a lead for further drug development.

Experimental Protocols

The following protocols are standard methods for the initial in vitro screening of novel compounds for antimicrobial activity and are based on methodologies reported for similar 1,2,4-triazole derivatives.

Microbial Strains

A panel of clinically relevant and standard reference strains of bacteria and fungi should be used for the initial screening. This typically includes:

-

Gram-Positive Bacteria:

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Bacillus subtilis (e.g., ATCC 6633)

-

-

Gram-Negative Bacteria:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Fungi:

-

Candida albicans (e.g., ATCC 10231)

-

Aspergillus niger (e.g., ATCC 16404)

-

Preparation of Test Compound

The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of known concentration (e.g., 1 mg/mL). Serial dilutions are then made to achieve the desired final concentrations for testing. A solvent control (DMSO) must be included in all assays to ensure it does not inhibit microbial growth.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

-

Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

-

Include a positive control (a standard antibiotic or antifungal agent) and a negative control (solvent).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of growth inhibition around each well in millimeters.

This method provides quantitative data on the potency of the compound.

-

Dispense a standardized inoculum of the test microorganism into the wells of a 96-well microtiter plate.

-

Add serial dilutions of the test compound to the wells.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Illustrative Antimicrobial Activity of Related 1,2,4-Triazole Derivatives

Table 1: Illustrative Zone of Inhibition Data for Related Triazole Derivatives

| Compound (Analogue) | Concentration (µg/mL) | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |

| Analogue A (4-phenyl derivative) | 100 | 14 | 12 | 16 |

| Analogue B (4-cyclohexyl derivative) | 100 | 12 | 10 | 14 |

| Positive Control (Ciprofloxacin) | 10 | 25 | 28 | - |

| Positive Control (Fluconazole) | 25 | - | - | 22 |

| Negative Control (DMSO) | - | 0 | 0 | 0 |

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Related Triazole Derivatives

| Compound (Analogue) | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Analogue A (4-phenyl derivative) | 62.5 | 125 | 31.25 |

| Analogue B (4-cyclohexyl derivative) | 125 | 250 | 62.5 |

| Positive Control (Ciprofloxacin) | 1.56 | 0.78 | - |

| Positive Control (Fluconazole) | - | - | 8 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial antimicrobial screening of a novel compound.

Caption: General workflow for antimicrobial screening.

Generalized Putative Mechanism of Action

While the precise mechanism for this compound is unconfirmed, 1,2,4-triazole derivatives are known to interfere with various essential microbial processes. The diagram below illustrates a generalized potential mechanism.

Caption: Generalized putative antimicrobial mechanism.

Conclusion and Future Directions

The initial screening of this compound for antimicrobial effects is a crucial step in evaluating its therapeutic potential. This guide provides a comprehensive framework for conducting such an investigation, drawing upon established protocols for related compounds. Should the initial screening reveal promising activity, further studies would be warranted, including:

-